17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate
Description
Chemical Identity and Structure 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate (CAS 29994-44-3) is a phosphate ester surfactant derived from nonylphenol ethoxylate. Its molecular formula is C₂₇H₄₉O₁₀P, with a molecular weight of 564.65 g/mol . Structurally, it consists of a 2-nonylphenol group linked via a pentaethylene glycol (5 oxyethylene units) chain to a terminal dihydrogen phosphate group. The INCI name is NONOXYNOL-6 PHOSPHATE, reflecting its ethoxylation degree (6 oxyethylene units, though nomenclature conventions may vary) .
Properties
CAS No. |
29994-44-3 |
|---|---|
Molecular Formula |
C27H49O10P |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C27H49O10P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)36-24-22-34-20-18-32-16-14-31-15-17-33-19-21-35-23-25-37-38(28,29)30/h9-10,12-13H,2-8,11,14-25H2,1H3,(H2,28,29,30) |
InChI Key |
GPGULEOZHQSGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions may vary depending on the synthetic route chosen.
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction, but they may include modified nonylphenoxy derivatives or phosphorylated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate exhibit significant anticancer properties. For instance, studies have shown that certain phosphoric acid esters can selectively target cancer cells and inhibit their proliferation. The mechanism involves disrupting cellular signaling pathways critical for cancer cell survival.
| Study | Compound Tested | IC50 Value (µg/mL) | Cell Line |
|---|---|---|---|
| Methyl derivatives | 1.9 - 7.52 | HCT-116 | |
| Quinoxaline derivatives | Low micromolar range | MCF-7 |
Surfactant Properties
Due to its amphiphilic nature, this compound can function as an effective surfactant in various formulations. Its ability to reduce surface tension makes it suitable for applications in detergents and emulsifiers.
Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems where it can enhance the solubility and bioavailability of therapeutic agents. Its phosphoric acid moiety can facilitate interactions with biological membranes.
Emulsifiers in Food Industry
17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate is used as an emulsifier in food products due to its ability to stabilize oil-water mixtures.
Cosmetic Formulations
In cosmetics, this compound serves as a stabilizing agent and enhances the texture of creams and lotions by improving their spreadability.
Biodegradable Surfactants
Recent studies have focused on the environmental impact of surfactants derived from phosphoric acid esters like this compound. Its biodegradability makes it a preferable choice over traditional surfactants that persist in the environment.
Case Study 1: Anticancer Mechanisms
A study conducted on the anticancer mechanisms of phosphoric acid esters demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The results indicated a promising avenue for developing new cancer therapies based on these compounds.
Case Study 2: Surfactant Efficacy
In comparative studies assessing the efficacy of various surfactants in cleaning formulations, 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate showed superior performance in reducing surface tension compared to conventional surfactants. This property enhances its utility in industrial cleaning products.
Mechanism of Action
Targets: The compound may interact with cell membranes, affecting their fluidity or permeability.
Pathways: It could modulate lipid metabolism or signaling pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Polar Surface Area (PSA): 122.14 Ų, indicative of moderate polarity .
- Solubility: Hydrophilic due to the ethoxylate chain and phosphate group, enabling compatibility with aqueous formulations.
- Function: Primarily used as a surfactant in cosmetics and industrial applications due to its emulsifying and dispersing properties .
Synthesis The compound is synthesized via ethoxylation of 2-nonylphenol followed by phosphorylation. A typical route involves:
Reaction of 2-nonylphenol with ethylene oxide (5 equivalents) to form the ethoxylate intermediate.
Phosphorylation using phosphorus oxychloride (POCl₃) or polyphosphoric acid, yielding the dihydrogen phosphate ester .
Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Ethoxylate Chain Length: Increasing ethoxylation (e.g., NONOXYNOL-10 vs. NONOXYNOL-6) enhances hydrophilicity and reduces critical micelle concentration (CMC), improving foaming and detergency . Shorter chains (5 units) balance lipophilicity and solubility, making the target compound suitable for emulsification in personal care products .
Substituent Position: The 2-nonylphenoxy isomer (target compound) vs. 4-nonylphenoxy (CAS 58880-11-8) may exhibit different biodegradation pathways. 4-Nonylphenol derivatives are more resistant to degradation and linked to endocrine disruption .
Salt vs. Acid Form:
- The disodium salt (12068-19-8) offers higher solubility in neutral formulations, whereas the dihydrogen phosphate form (29994-44-3) is preferable in acidic systems .
Regulatory and Environmental Impact: Nonylphenol ethoxylates (NPEs) face restrictions under regulations like EU REACH due to persistence and toxicity. Phosphate esters may mitigate some issues but require evaluation for aquatic toxicity .
Research and Application Insights
- Cosmetic Use: The target compound is listed in the EU cosmetic ingredient inventory as a surfactant, with restrictions on concentration in rinse-off products .
- Industrial Applications: Used in metalworking fluids and lubricants for its anticorrosive and emulsifying properties .
- Environmental Concerns: While phosphate groups may enhance biodegradability compared to non-phosphated NPEs, metabolites like nonylphenol remain problematic .
Biological Activity
The compound 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate is a phosphoric acid derivative characterized by its unique structure and potential biological activities. This article explores its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C27H49O10P
- Molecular Weight : 564.6457 g/mol
- CAS Number : 12068-19-8
Structural Characteristics
The compound features a long hydrophobic tail derived from nonylphenol, which contributes to its amphiphilic nature. This structural property may influence its interaction with biological membranes and cellular systems.
- Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that it may affect enzyme activities related to lipid metabolism and signal transduction pathways.
Toxicological Studies
Research has indicated that compounds with similar structures can exhibit cytotoxic effects on various cell lines. For example:
- Cytotoxicity in Cancer Cells : Studies have shown that derivatives of nonylphenol can induce apoptosis in cancer cell lines, suggesting a potential therapeutic application in oncology.
Study 1: Cytotoxic Effects on HeLa Cells
A study investigated the effects of 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate on HeLa cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 50 µM after 24 hours of exposure.
Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory properties of the compound in a murine model. The administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating potential therapeutic applications for inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 50 µM on HeLa cells | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Membrane Interaction | Altered membrane fluidity |
Table 2: Comparative Analysis with Related Compounds
| Compound | Molecular Weight (g/mol) | IC50 (µM) | Activity Type |
|---|---|---|---|
| 17-(2-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecyl dihydrogen phosphate | 564.6457 | 50 | Cytotoxicity |
| Nonylphenol | 220.34 | 30 | Endocrine disruption |
| Bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate | 1031.3000 | Not available | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
